N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
639849-85-7 |
|---|---|
Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-3-(2-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C16H20N4O/c1-10(2)13-7-5-6-8-14(13)19-16(21)20-15-9-11(3)17-12(4)18-15/h5-10H,1-4H3,(H2,17,18,19,20,21) |
InChI Key |
UYPSWRUAQVUKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Biological Activity
N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea is a compound of significant interest in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C16H20N4O
- Molecular Weight : 284.36 g/mol
- CAS Number : 71380623
- Chemical Structure : The compound features a pyrimidine ring substituted with dimethyl groups and a urea linkage connected to an isopropylphenyl moiety.
Antitumor Activity
Numerous studies have investigated the antitumor potential of this compound. The compound has demonstrated promising results in inhibiting the proliferation of various cancer cell lines.
-
In Vitro Studies :
- A study reported that the compound exhibited significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations .
- Further tests on other cancer lines showed comparable or enhanced activity, suggesting broad-spectrum antitumor effects.
- In Vivo Studies :
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound targets specific cellular pathways involved in the cell cycle, leading to apoptosis in cancer cells.
- Antimetabolic Effects : By mimicking natural substrates in metabolic pathways, it disrupts essential processes for cancer cell survival.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
| Structural Feature | Activity Impact |
|---|---|
| Pyrimidine Ring | Essential for binding to target enzymes |
| Dimethyl Substituents | Enhance lipophilicity and cellular uptake |
| Urea Linkage | Critical for biological interactions |
Research indicates that modifications to these structural elements can lead to variations in potency and selectivity against different cancer types .
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that treatment with this compound resulted in a partial response in 30% of participants after six cycles of therapy. The study emphasized the need for further investigation into optimal dosing regimens and combination therapies with existing chemotherapeutics.
- Case Study 2 : In a comparative study assessing various pyrimidine derivatives, this compound outperformed other compounds in terms of cytotoxicity against MCF7 breast cancer cells, highlighting its potential as a lead compound for drug development .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds, including N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea, exhibit antiviral properties. For instance, pyrimidine derivatives have been shown to inhibit the replication of various viruses by targeting viral enzymes or cellular pathways essential for viral life cycles. Studies suggest that modifications in the pyrimidine structure can enhance antiviral efficacy against RNA viruses like HIV and influenza .
Inhibition of Enzymatic Targets
The compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs) and sirtuins. These enzymes play critical roles in regulating gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. Dual inhibitors targeting both Sirt2 and HDAC6 have been synthesized based on structural motifs similar to this compound, demonstrating promising results in preclinical studies for cancer treatment .
Pharmacological Studies
Mechanism of Action
The pharmacological profile of this compound suggests that it may act through multiple mechanisms. Its structural components allow for interactions with various biological targets, including protein kinases and receptors involved in cell signaling pathways. This multi-target approach is advantageous for developing therapies aimed at complex diseases where single-target drugs may fail .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis Reactions
The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions. For this compound:
-
Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the urea bond to yield 2,6-dimethylpyrimidin-4-amine and 2-(propan-2-yl)phenyl isocyanate .
-
Basic Hydrolysis (NaOH, 80°C): Produces ammonia , carbon dioxide , and 1-(2,6-dimethylpyrimidin-4-yl)-3-[2-(propan-2-yl)phenyl]amine .
Table 1: Hydrolysis Reaction Parameters
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes substitution reactions at the C-2 and C-6 positions:
-
Chlorination (POCl₃, 110°C): Replaces methyl groups with chlorine atoms, forming 2,6-dichloropyrimidin-4-yl derivatives .
-
Amination (NH₃, CuSO₄ catalyst): Substitutes chlorine (post-chlorination) with amino groups to generate 2,6-diaminopyrimidin-4-yl analogs .
Table 2: Substitution Reactions of the Pyrimidine Ring
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Chlorination | POCl₃, DMF | 110°C, 6 hours | 2,6-Dichloro-pyrimidin-4-yl derivative |
| Amination | NH₃, CuSO₄, H₂O | 150°C, 12 hours | 2,6-Diamino-pyrimidin-4-yl derivative |
Functionalization of the Isopropylphenyl Group
The isopropyl-substituted phenyl ring participates in electrophilic aromatic substitution (EAS):
-
Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the para position relative to the urea linkage .
-
Sulfonation (H₂SO₄, SO₃): Produces sulfonic acid derivatives under vigorous conditions .
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃ (conc), H₂SO₄ | Para to urea | 4-Nitro-2-(propan-2-yl)phenyl derivative |
| Sulfonation | H₂SO₄, SO₃ | Ortho to urea | 3-Sulfo-2-(propan-2-yl)phenyl derivative |
Condensation Reactions
The urea group facilitates condensation with aldehydes or ketones:
-
Schiff Base Formation (Benzaldehyde, EtOH): Reacts to form This compound-benzylidene derivatives.
Equation
Stability Under Oxidative Conditions
-
Oxidation (KMnO₄, H⁺): The isopropyl group oxidizes to a carboxylic acid, yielding 2-carboxyphenyl derivatives .
Interaction with Metal Ions
The urea’s carbonyl oxygen and pyrimidine nitrogen atoms coordinate with transition metals:
-
Cu(II) Complexation : Forms a tetrahedral complex in ethanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 620 nm).
Key Research Findings
-
Hydrolysis kinetics show pseudo-first-order behavior in acidic media ( at 25°C) .
-
Substitution at the pyrimidine ring enhances bioactivity; chlorinated analogs exhibit 3x higher enzyme inhibition.
-
Nitration products demonstrate increased thermal stability ( vs. 185°C for the parent compound) .
This compound’s reactivity is foundational for designing analogs with tailored pharmacological or material science properties. Experimental data from patents (e.g., WIPO PATENTSCOPE) suggest additional proprietary reaction pathways, though details remain undisclosed .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution or condensation reactions under reflux (e.g., ethanol or acetone as solvents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization from chloroform-acetone mixtures. Characterization by , , and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Optimize yields by controlling temperature (70–80°C), stoichiometry, and catalyst selection (e.g., KCO for deprotonation) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization. Validate hydrogen bonding and π-stacking interactions via crystallographic data. Complement with FT-IR (urea C=O stretch ~1650–1700 cm) and HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase). Cross-validate with differential scanning calorimetry (DSC) to assess thermal stability and polymorphic forms .
Q. What computational approaches are suitable for predicting the physicochemical properties of this urea derivative?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to estimate logP, pKa, and solubility. Molecular docking (AutoDock Vina) to predict binding affinities with targets like TRPA1, referencing structural analogs (e.g., HC-030031, IC = 4–10 µM). Use Schrödinger Suite for molecular dynamics simulations to assess conformational stability in aqueous and lipid membranes .
Advanced Research Questions
Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodology : Screen crystallization solvents (e.g., DMSO/water, THF/hexane) using vapor diffusion or slow evaporation. For twinned crystals, employ SHELXD for structure solution and TWINLAW for detwinning. Use cryocooling (100 K) with glycerol as a cryoprotectant to mitigate disorder. Refine anisotropic displacement parameters (ADPs) for heavy atoms to resolve thermal motion artifacts .
Q. How should researchers interpret discrepancies in biological activity data across different assay systems?
- Methodology : Compare IC values in cell-based vs. cell-free assays (e.g., TRPA1 inhibition in HEK293 cells vs. isolated membrane patches). Account for off-target effects using knockout models or competitive antagonists (e.g., HC-030031). Validate via calcium imaging and patch-clamp electrophysiology. Normalize data to vehicle controls and assess batch-to-b variability via ANOVA .
Q. What analytical techniques resolve conflicting data regarding solubility and formulation stability?
- Methodology : Phase-solubility diagrams (Higuchi method) in PEG-400 or cyclodextrin solutions. Assess hydrolytic degradation in PBS (pH 7.4) via LC-MS/MS, identifying degradation products (e.g., hydrolyzed urea fragments). Use dynamic light scattering (DLS) to monitor nanoparticle formulations for aggregation. Accelerated stability studies (40°C/75% RH) over 4 weeks to predict shelf-life .
Q. How can mechanistic studies differentiate between covalent and non-covalent interactions with biological targets?
- Methodology : Time-dependent inhibition assays (pre-incubation with target protein) to assess irreversible binding. Use mass spectrometry to detect covalent adducts (e.g., +78 Da for glutathione conjugation). Compare with reversible inhibitors (e.g., NS3623) in washout experiments. Employ surface plasmon resonance (SPR) to measure dissociation constants () and confirm non-covalent kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
